Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid
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Overview
Description
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid is a compound of significant interest in organic chemistry It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid typically involves the protection of the amino group of 2-amino-2-(3-bromophenyl)acetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Deprotection Reactions: The major product is 2-amino-2-(3-bromophenyl)acetic acid.
Coupling Reactions: The products are typically biaryl compounds.
Scientific Research Applications
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.
Comparison with Similar Compounds
Similar Compounds
Boc-(s)-2-amino-2-phenylacetic acid: Similar structure but without the bromine atom.
Boc-(s)-2-amino-2-(4-bromophenyl)acetic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
Boc-(s)-2-amino-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 3-position on the phenyl ring of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid makes it unique. This specific positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Biological Activity
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a bromophenyl group. Its molecular formula is C8H10BrNO2, and it has a melting point range of 212-215 °C . The compound is often used in peptide synthesis and as a building block in medicinal chemistry.
Target Interactions
The biological activity of this compound can be inferred from studies on structurally similar compounds. For instance, related compounds have been shown to interact with cellular membranes, potentially influencing ion transport and transmembrane potential. This suggests that this compound may similarly affect cellular ion dynamics, which could have downstream effects on various physiological processes.
Biochemical Pathways
The depolarization effects observed in related compounds indicate that this compound might modulate ion channels or transporters, impacting cellular signaling pathways. Such interactions could lead to alterations in cell proliferation, apoptosis, or inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom enhances the compound's reactivity compared to other halogenated analogs, such as those containing chlorine or fluorine. This unique reactivity profile can be leveraged to develop more potent derivatives through targeted modifications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown efficacy against Mycobacterium tuberculosis in murine models, suggesting potential applications in treating bacterial infections . The ability to inhibit bacterial growth while minimizing cytotoxicity is essential for developing new therapeutic agents.
Antimalarial Activity
In studies focusing on antimalarial compounds, modifications of amino acid structures have led to significant improvements in potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of brominated phenyl groups has been linked to enhanced bioactivity . This highlights the potential for this compound as a lead compound in antimalarial drug discovery.
Comparative Analysis with Similar Compounds
To illustrate the unique properties and biological activities of this compound, a comparison with other halogenated amino acids is provided in the table below:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Potential lead for drug development |
2-Amino-2-(4-bromophenyl)acetic acid | Antimicrobial | TBD | Similar mechanism of action |
2-Amino-2-(4-chlorophenyl)acetic acid | Moderate antimicrobial | TBD | Lower reactivity than brominated analog |
2-Amino-2-(4-fluorophenyl)acetic acid | Low antimicrobial activity | TBD | Least reactive among halogenated analogs |
Properties
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYALRXSZQLX-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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